REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:9]=[CH2:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[N+](=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N-]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[C:3]([CH:9]2[CH2:10][CH:13]2[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
0.485 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=C(C1)Cl)C=C
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is refluxed for thirty minutes
|
Type
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CONCENTRATION
|
Details
|
After concentration
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Type
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CUSTOM
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Details
|
to dryness and purification on silica, 250 mg of essentially pure ethyl 2-(3,5-dichloropyridin-2-yl)cyclopropanecarboxylate (75%)
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Type
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CUSTOM
|
Details
|
are obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C1C(C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |